molecular formula C15H22N2O B5192422 1-(2-phenylpropyl)piperidine-3-carboxamide

1-(2-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B5192422
M. Wt: 246.35 g/mol
InChI Key: COBNTSYACIFRCW-UHFFFAOYSA-N
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Description

1-(2-phenylpropyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities and structural diversity . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

1-(2-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(13-6-3-2-4-7-13)10-17-9-5-8-14(11-17)15(16)18/h2-4,6-7,12,14H,5,8-11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBNTSYACIFRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC(C1)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-phenylpropyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with phenylpropyl halides under specific conditions. One common method involves the use of piperidine-3-carboxamide as a starting material, which is then reacted with 2-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-osteoporosis agent, it inhibits the activity of cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme . This inhibition prevents the breakdown of bone matrix proteins, thereby reducing bone resorption and increasing bone mineral density.

Comparison with Similar Compounds

1-(2-phenylpropyl)piperidine-3-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

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